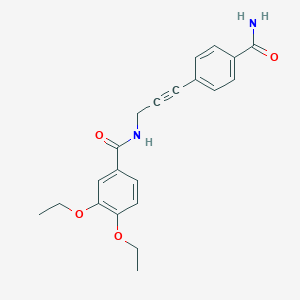
N-(3-(4-carbamoylphenyl)prop-2-yn-1-yl)-3,4-diethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(4-carbamoylphenyl)prop-2-yn-1-yl)-3,4-diethoxybenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzamide core substituted with carbamoylphenyl and diethoxy groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-carbamoylphenyl)prop-2-yn-1-yl)-3,4-diethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Prop-2-yn-1-yl Intermediate: This step involves the reaction of a suitable alkyne precursor with a halogenated benzene derivative under palladium-catalyzed coupling conditions.
Introduction of the Carbamoyl Group: The intermediate is then reacted with an isocyanate derivative to introduce the carbamoyl group.
Formation of the Benzamide Core: The final step involves the coupling of the carbamoyl intermediate with a diethoxy-substituted benzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
N-(3-(4-carbamoylphenyl)prop-2-yn-1-yl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
N-(3-(4-carbamoylphenyl)prop-2-yn-1-yl)-3,4-diethoxybenzamide has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(3-(4-carbamoylphenyl)prop-2-yn-1-yl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes.
相似化合物的比较
N-(3-(4-carbamoylphenyl)prop-2-yn-1-yl)-3,4-diethoxybenzamide can be compared with other similar compounds, such as:
N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: This compound has a different core structure but shares the carbamoylphenyl group.
N-(4-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide: This compound contains a pyrimidine core and a carbamoylphenyl group.
1-((1-(2,4-dimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)quinoxalin-2(1H)-one: This compound features a triazole and quinoxaline core with similar substituents.
属性
分子式 |
C21H22N2O4 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
N-[3-(4-carbamoylphenyl)prop-2-ynyl]-3,4-diethoxybenzamide |
InChI |
InChI=1S/C21H22N2O4/c1-3-26-18-12-11-17(14-19(18)27-4-2)21(25)23-13-5-6-15-7-9-16(10-8-15)20(22)24/h7-12,14H,3-4,13H2,1-2H3,(H2,22,24)(H,23,25) |
InChI 键 |
NAKVJBJUYRSSCD-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC#CC2=CC=C(C=C2)C(=O)N)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


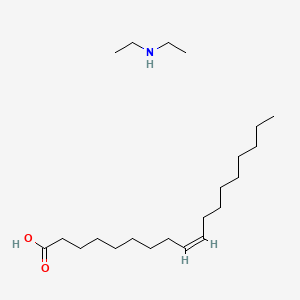
![5-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14138102.png)
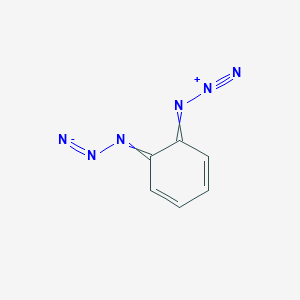
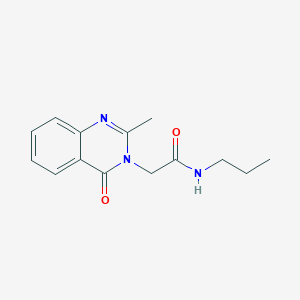
![Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate](/img/structure/B14138126.png)

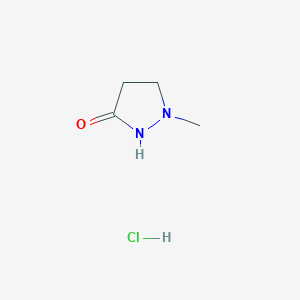

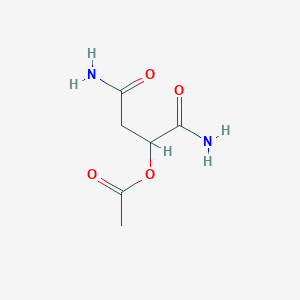
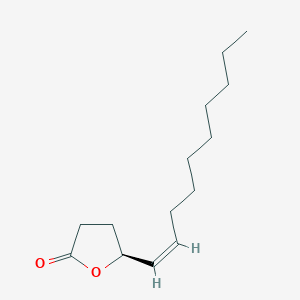
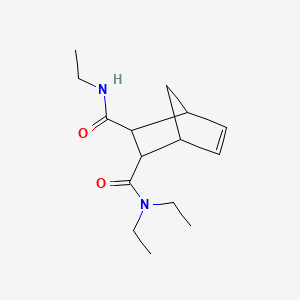

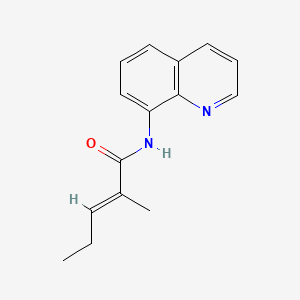
![2-amino-4-(3-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B14138178.png)
